![molecular formula C10H20N2O B11715186 (9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound featuring a diazabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethyl and methyl groups: These groups can be introduced via alkylation reactions using ethylating and methylating agents.
Hydroxylation: The hydroxyl group at the 9th position can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated compounds.
Substitution: Formation of new alkylated or functionalized derivatives.
Applications De Recherche Scientifique
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[33
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals.
Catalysis: Its unique structure could be utilized in catalytic processes.
Material Science: It may be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism by which (9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9S)-1-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Lacks the methyl group at the 5th position.
(9S)-1-methyl-5-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Has the ethyl and methyl groups swapped.
Uniqueness
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C10H20N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h8,11-13H,3-7H2,1-2H3/t8-,9?,10?/m0/s1 |
Clé InChI |
CWSIESKTXJNZRY-IDKOKCKLSA-N |
SMILES isomérique |
CCC12CNCC([C@@H]1O)(CNC2)C |
SMILES canonique |
CCC12CNCC(C1O)(CNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


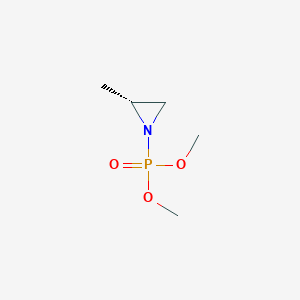

![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)


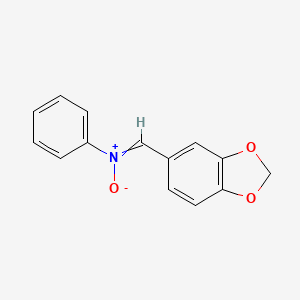
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
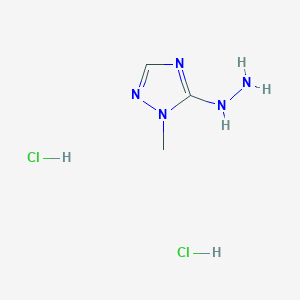
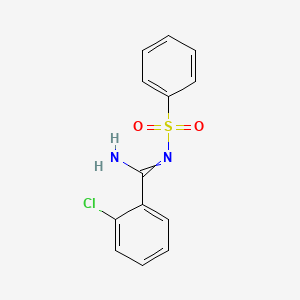
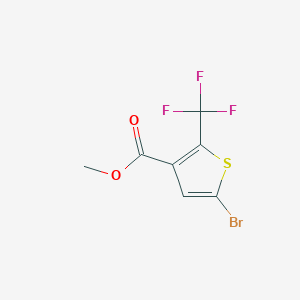
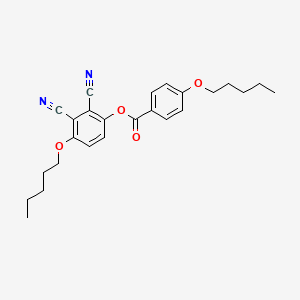
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
